![molecular formula C21H18BrN3O2 B11032273 2-acetyl-5'-bromo-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11032273.png)
2-acetyl-5'-bromo-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-5’-bromo-1’-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a beta-carboline core, which is known for its diverse biological activities, and an indole moiety, which is a common structure in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5’-bromo-1’-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps:
Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure.
Spirocyclization: The spiro linkage is formed by reacting the beta-carboline derivative with an indole derivative under conditions that promote cyclization, such as heating in the presence of a Lewis acid catalyst.
Acetylation: The final step involves acetylating the compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be important to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, the compound’s beta-carboline core is of interest due to its potential neuropharmacological activities. Studies have explored its effects on neurotransmitter systems and its potential as a therapeutic agent for neurological disorders.
Medicine
In medicine, derivatives of this compound are investigated for their anticancer, antiviral, and antimicrobial properties. The spiro linkage and the presence of the indole moiety contribute to its biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 2-acetyl-5’-bromo-1’-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with various molecular targets. The beta-carboline core can interact with neurotransmitter receptors, modulating their activity. The indole moiety can intercalate with DNA, affecting gene expression and cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline derivative with neuropharmacological activities.
Indole-3-carbinol: An indole derivative with anticancer properties.
Spirooxindoles: Compounds with a spiro linkage similar to the target compound, known for their diverse biological activities.
Uniqueness
2-acetyl-5’-bromo-1’-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one is unique due to its combination of a beta-carboline core and an indole moiety, linked through a spiro junction. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H18BrN3O2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-acetyl-5'-bromo-1'-methylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one |
InChI |
InChI=1S/C21H18BrN3O2/c1-12(26)25-10-9-15-14-5-3-4-6-17(14)23-19(15)21(25)16-11-13(22)7-8-18(16)24(2)20(21)27/h3-8,11,23H,9-10H2,1-2H3 |
InChI Key |
NUXYOHGGGUAGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)NC5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032200.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11032214.png)
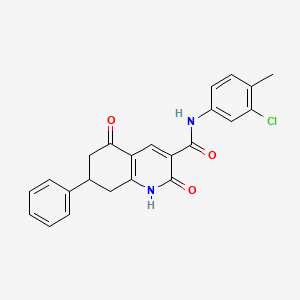
![ethyl 4-[3-(2-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11032222.png)
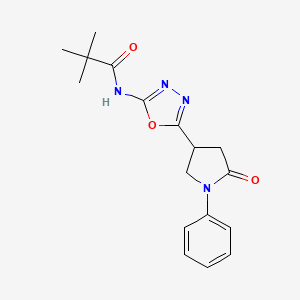
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11032237.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11032245.png)
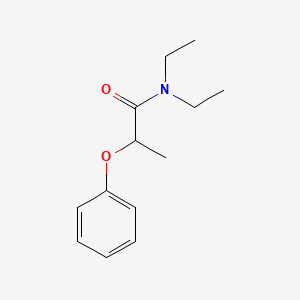
![N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11032250.png)
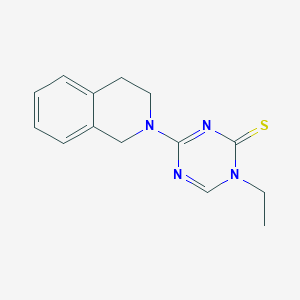
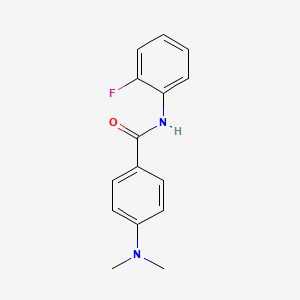
![(1Z)-4,4-dimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032266.png)
![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11032267.png)

